6,13-Diphenylpentacene

Catalog No.
S1899900
CAS No.
76727-11-2
M.F
C34H22
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,13-Diphenylpentacene

CAS Number

76727-11-2

Product Name

6,13-Diphenylpentacene

IUPAC Name

6,13-diphenylpentacene

Molecular Formula

C34H22

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C34H22/c1-3-11-23(12-4-1)33-29-19-25-15-7-9-17-27(25)21-31(29)34(24-13-5-2-6-14-24)32-22-28-18-10-8-16-26(28)20-30(32)33/h1-22H

InChI Key

PFCSVQKCECNEAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=CC=C7

Organic Light-Emitting Diodes (OLEDs)

One of the most prominent research applications of DPP is in OLEDs. Due to its fluorescent nature, DPP emits a saturated red light when used as a dopant material in OLEDs []. Researchers study how to optimize the device structure and material combinations to achieve efficient red light emission and improve overall OLED performance [].

Here are some specific research areas within OLEDs utilizing DPP:

  • Doping studies: Researchers investigate the effect of doping concentration and host material selection on the efficiency and color purity of DPP-based OLEDs [].
  • Material modifications: Scientists explore modifying the molecular structure of DPP through chemical substitutions to achieve desired properties like improved stability or color tuning [].

Organic Photovoltaics (OPVs)

DPP shows potential applications in OPVs, devices that convert sunlight into electricity. Research explores how DPP can be used as either an active layer material or a non-fullerene acceptor (NFA) material in OPV devices [].

  • Active layer materials: Studies focus on using DPP in the active layer of OPVs to capture light and generate electrical current [].
  • Non-fullerene acceptors (NFAs): Research investigates DPP as an alternative to fullerene acceptors, aiming to improve efficiency and stability of OPVs [].

6,13-Diphenylpentacene is a polycyclic aromatic hydrocarbon characterized by its unique structure, which consists of a pentacene backbone with two phenyl groups attached at the 6 and 13 positions. The molecular formula for 6,13-diphenylpentacene is C34H22, and it exhibits remarkable electronic properties, making it of significant interest in organic electronics and photonics. Its structure contributes to its stability and ability to participate in various

The mechanism of action of DPP in OLEDs revolves around its ability to emit light. Upon electrical excitation, electrons are promoted to higher energy levels in the conjugated system. When these electrons relax back to their ground state, they release energy in the form of light. The specific color of the emitted light depends on the energy difference between the excited and ground states, which is influenced by the molecular structure of DPP [].

The primary synthetic route for 6,13-diphenylpentacene involves the reduction of 6,13-pentacenequinone using Grignard reagents in the presence of stannous chloride and hydrochloric acid as reducing agents. This method allows for the formation of the diphenyl derivative through nucleophilic attack on the quinone structure, leading to the desired product .

Additionally, 6,13-diphenylpentacene has been shown to participate in dynamic nuclear polarization experiments, which exploit its triplet states for enhancing nuclear magnetic resonance signals . This indicates its potential for various applications in spectroscopy and imaging.

The synthesis of 6,13-diphenylpentacene can be summarized as follows:

  • Starting Material: Begin with 6,13-pentacenequinone.
  • Reagents: Utilize Grignard reagents (e.g., phenylmagnesium bromide) along with stannous chloride and hydrochloric acid as reducing agents.
  • Procedure:
    • React the quinone with the Grignard reagent under controlled conditions.
    • Reduce the resulting compound to generate 6,13-diphenylpentacene.
  • Purification: The product can be purified through recrystallization or chromatography techniques.

This method highlights the versatility of Grignard chemistry in synthesizing complex organic compounds.

6,13-Diphenylpentacene has several promising applications:

  • Organic Electronics: Due to its high charge mobility and stability, it is used in organic field-effect transistors and organic solar cells.
  • Photonic Devices: Its ability to undergo singlet fission makes it suitable for applications in photonic devices aimed at improving energy conversion efficiencies .
  • Spectroscopy: The compound's unique electronic properties allow it to be used in advanced spectroscopic techniques like dynamic nuclear polarization .

Interaction studies involving 6,13-diphenylpentacene primarily focus on its electronic properties and behavior in various environments. Research indicates that it can form coaggregates with other materials like lead sulfide, which modulates its singlet fission rates . These interactions are crucial for optimizing its performance in electronic and photonic applications.

Several compounds share structural similarities with 6,13-diphenylpentacene. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
PentaceneBase structure without substituentsHigh intrinsic mobility but lower stability
6,13-DiphenylanthraceneAnthracene core with phenyl substitutionsEnhanced singlet fission properties
6,13-Di(3,5-diphenyl)phenylpentaceneAdditional phenyl groups at both endsImproved solubility and tunable electronic properties

6,13-Diphenylpentacene stands out due to its balanced combination of stability and electronic performance compared to these similar compounds.

XLogP3

10.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6,13-diphenylpentacene

Dates

Modify: 2023-08-16

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